C-2 Triptofordin

Antiviral Drug Development Herpes Simplex Virus Natural Product Screening

C-2 Triptofordin (CAS 111514-63-7), also known as triptofordin C-2, is a dihydroagarofuran sesquiterpenoid isolated from Tripterygium wilfordii Hook fil. var.

Molecular Formula C8 H12 N4 O
Molecular Weight 610.6 g/mol
CAS No. 111514-63-7
Cat. No. B218537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-2 Triptofordin
CAS111514-63-7
SynonymsC-2 triptofordin
triptofordin C 2
Molecular FormulaC8 H12 N4 O
Molecular Weight610.6 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(CC(C23C1(C(C(C(C2OC(=O)C)C(O3)(C)C)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C)(C)O)O
InChIInChI=1S/C33H38O11/c1-18(34)40-25-22(36)17-31(5,39)33-26(41-19(2)35)23(30(3,4)44-33)24(42-28(37)20-13-9-7-10-14-20)27(32(25,33)6)43-29(38)21-15-11-8-12-16-21/h7-16,22-27,36,39H,17H2,1-6H3/t22-,23-,24-,25-,26-,27-,31-,32-,33?/m1/s1
InChIKeyFOIOSVGAFMLLDU-QGCFOTDLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C-2 Triptofordin (CAS 111514-63-7): Baseline Identity and Antiviral Classification for Targeted Procurement


C-2 Triptofordin (CAS 111514-63-7), also known as triptofordin C-2, is a dihydroagarofuran sesquiterpenoid isolated from Tripterygium wilfordii Hook fil. var. regelii Makino [1]. Characterized by a complex polyoxygenated scaffold (C33H38O11, MW 610.6) with nine defined stereocenters, it exhibits a highly specific inhibition profile. Its primary documented pharmacological relevance is as an antiviral agent against herpesviruses, notably demonstrating a selectivity index surpassing 10 against herpes simplex virus type 1 (HSV-1) in vitro [1]. This baseline molecular complexity and specific bioactivity distinguish it from simpler, broad-spectrum antiviral scaffolds and other non-selective sesquiterpenes from the same botanical source, making it a candidate of interest for targeted antiviral research programs.

Why Generic Substitution with In-Class Sesquiterpenes or Standard Antivirals Fails for Anti-HSV-1 Applications


Within the dihydroagarofuran sesquiterpene family derived from Tripterygium wilfordii, direct analog substitution is not supported by biological data. A head-to-head evaluation of 13 structurally related sesquiterpenes, all isolated from the same plant material, revealed that C-2 Triptofordin was the sole compound to achieve a selectivity index (SI) greater than 10 against HSV-1 replication in Vero cells [1]. The remaining 12 analogs failed to reach this therapeutic window threshold. Furthermore, unlike standard-of-care acyclovir, which inhibits viral DNA polymerase, C-2 Triptofordin acts by suppressing translation of viral immediate early gene transcripts [1]. This mechanistic divergence results in an additive, rather than merely redundant, antiviral effect when the two agents are combined [1]. Therefore, selection of this compound for research procurement is not a simple matter of choosing any sesquiterpene from T. wilfordii or assuming interchangeability with polymerase inhibitors; its procurement value is directly tied to its differential selectivity and mechanism of action.

Quantitative Selection Guide for C-2 Triptofordin (CAS 111514-63-7): Head-to-Head Differentiation from Analogs and Standard Comparators


Selectivity Index Superiority Against HSV-1 Among 13 Natural Sesquiterpene Analogs

In a direct comparative screening of 13 sesquiterpenes isolated from Tripterygium wilfordii var. regelii, C-2 Triptofordin was the only compound to exhibit a selectivity index (SI), defined as the ratio of 50% cytotoxic concentration (CC50) to 50% effective concentration (EC50), greater than 10 against HSV-1 in Vero cells [1]. The remaining 12 analogs, which include other triptofordin family members (e.g., triptofordins A, B, C-1) and structurally related dihydroagarofurans, all demonstrated SI values ≤ 10. This differential outcome establishes C-2 Triptofordin as the only candidate from this natural source with a quantifiable therapeutic window suitable for further antiviral development.

Antiviral Drug Development Herpes Simplex Virus Natural Product Screening

Mechanistic Differentiation: Suppression of Immediate Early Gene Translation vs. DNA Polymerase Inhibition

C-2 Triptofordin exerts its anti-HSV-1 activity through a mechanism that is fundamentally distinct from that of the standard nucleoside analog acyclovir. While acyclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase, C-2 Triptofordin does not interfere with viral adsorption or penetration but suppresses viral protein synthesis by inhibiting translation of immediate early (IE) gene transcripts [1]. It spares host cell protein synthesis at these effective concentrations, contributing to its favorable selectivity index. This mechanistic divergence is functionally validated by the observation of additive antiviral effects when C-2 Triptofordin and acyclovir are used in combination against HSV-1 replication [1].

Antiviral Mechanism of Action Viral Protein Synthesis Inhibition Combination Therapy

Dual Antiherpesvirus Spectrum Against HSV-1 and Human Cytomegalovirus (HCMV)

Beyond its activity against HSV-1, C-2 Triptofordin also inhibits the replication of human cytomegalovirus (HCMV) [1]. This dual activity within the Herpesviridae family is not a class-wide feature among the 13 tested sesquiterpenes, where only C-2 Triptofordin displayed pronounced selectivity against HSV-1, nor is it common to all anti-HSV agents. For instance, acyclovir, while potent against HSV-1, has limited clinical utility against HCMV, which typically requires specifically targeted agents like ganciclovir. The cross-herpesvirus inhibition by C-2 Triptofordin suggests a host or viral target interaction that extends to betaherpesviruses.

Broad-spectrum Antiviral Human Cytomegalovirus Herpesviridae Cross-Activity

Moderate Enveloped Virus Virucidal Activity Differentiating from Budding/Maturation Inhibitors

C-2 Triptofordin demonstrates moderate virucidal activity against several enveloped viruses, including HSV-1, HCMV, measles virus, and influenza A virus, indicating a capacity to directly inactivate viral particles [1]. This property is distinct from its intracellular mechanism of inhibiting IE translation, and it is not typically observed in compounds that solely act post-entry, such as acyclovir, which requires metabolic activation within infected cells. The dual mode (virucidal and intracellular translation inhibition) is not a common feature among the other structurally related triptofordins, which did not exhibit the same potency or selectivity.

Virucidal Agent Enveloped Virus Antiviral Mechanism

Application Scenarios for C-2 Triptofordin (CAS 111514-63-7) Stemming from Differential Evidence


Lead Compound for Resistance-Breaking Anti-HSV-1 Therapies via Non-Polymerase Targeting

C-2 Triptofordin is suitable as a chemical biology probe or lead for developing anti-HSV-1 agents that evade resistance to nucleoside analogs. Its mechanism of inhibiting immediate early gene translation, distinct from DNA polymerase inhibition, provides a validated pathway to overcome acyclovir-resistant mutant strains, supported by the observed additive effect when combined with acyclovir [1].

Chemical Scaffold for Pan-Herpesvirus Inhibitor Development (HSV-1 / HCMV)

Given its unique dual activity against both alphaherpesvirus (HSV-1) and betaherpesvirus (HCMV) in a single compound, C-2 Triptofordin can serve as a starting point for medicinal chemistry campaigns aimed at creating broad-spectrum anti-herpesviridae drugs, a profile not met by either the other 12 tested sesquiterpenes or by monotherapy standard agents [1].

Investigational Tool for Viral Immediate Early Gene Translation Control Studies

Researchers studying the regulation of herpesvirus gene expression can procure C-2 Triptofordin as a selective inhibitor of immediate early transcript translation. Its lack of effect on virus adsorption and penetration, combined with specific suppression of IE protein synthesis, makes it a precise experimental tool for delineating post-entry translational control mechanisms, contrasting with broader-spectrum translation inhibitors like cycloheximide [1].

Development of Dual-Action Topical Antiviral Formulations (Virucidal + Replication Inhibition)

C-2 Triptofordin's moderate virucidal activity against enveloped viruses, coupled with its intracellular replication inhibition, positions it for formulation testing of topical microbicides against viruses like HSV-1 and influenza A [1]. This dual-action property is a differentiated asset not provided by acyclovir-based topical formulations, which lack a significant virucidal component.

Quote Request

Request a Quote for C-2 Triptofordin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.